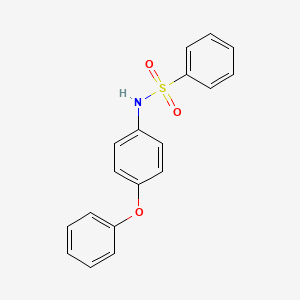

N-(4-phenoxyphenyl)benzenesulfonamide

Overview

Description

WAY-607413, also known as N-(4-phenoxyphenyl)benzenesulfonamide, is a chemical compound with the molecular formula C18H15NO3S and a molecular weight of 325.38 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-607413 involves the reaction of 4-phenoxyaniline with benzenesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of WAY-607413 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level of 98% .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) and sulfonamide moiety undergo selective reductions under controlled conditions:

Reduction of the nitro group occurs without affecting the sulfonamide linkage when using sodium dithionite, while lithium aluminum hydride targets the sulfonamide group .

Substitution Reactions

The sulfonamide nitrogen and aromatic rings participate in nucleophilic substitutions:

Key Examples:

-

Nucleophilic displacement with amines or alcohols yields derivatives with modified sulfonamide groups.

-

Schiff base formation via condensation with benzaldehydes under acidic conditions (glacial acetic acid, ethanol reflux):

These reactions demonstrate the compound’s utility in synthesizing biologically active Schiff bases .

Oxidation Reactions

The methyl group attached to the benzene ring can be oxidized:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic, heat | 3-Carboxy-N-(4-phenoxyphenyl)benzenesulfonamide |

This reaction proceeds via radical intermediates, with the methyl group converted to a carboxylic acid functionality.

Hydrolysis Reactions

The sulfonamide bond remains stable under basic conditions but hydrolyzes under strong acidic environments:

| Conditions | Product | Reference |

|---|---|---|

| Concentrated HCl, 90°C | 4-Phenoxyaniline + benzenesulfonic acid |

Hydrolysis is utilized in stepwise synthesis to regenerate reactive intermediates .

Structural Insights from Reactivity

-

The nitro group ’s electron-withdrawing nature enhances electrophilic substitution at the meta position.

-

The phenoxyphenyl moiety stabilizes transition states in aromatic substitutions, as evidenced by computational docking studies .

-

Sulfonamide rigidity limits rotational freedom, favoring interactions with biological targets like the progesterone receptor .

Scientific Research Applications

Medicinal Chemistry

Nonsteroidal Progesterone Receptor Antagonists

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor antagonists. These compounds are being investigated for their potential to treat various conditions such as:

- Uterine leiomyoma

- Endometriosis

- Breast cancer

- Psychiatric disorders

Research indicates that these derivatives exhibit significant binding affinity for the progesterone receptor, demonstrating their potential as therapeutic agents. Among the synthesized compounds, certain derivatives have shown exceptional potency, with IC50 values in the submicromolar range, suggesting their effectiveness as selective modulators of the progesterone receptor .

Enzyme Inhibition

Inhibition of TNF-α Converting Enzyme

Another notable application of this compound is its role as an inhibitor of tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). This inhibition is crucial for managing inflammatory diseases and conditions where TNF-α plays a significant role, including:

- Septic shock

- Inflammatory bowel diseases

- Autoimmune diseases

The ability of this compound to inhibit TACE suggests its utility in developing treatments aimed at reducing TNF-α levels in various pathological conditions .

Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of this compound derivatives. The benzenesulfonanilide skeleton serves as a promising scaffold for designing new compounds with enhanced biological activity. Research indicates that modifications to this scaffold can lead to improved selectivity and potency against specific biological targets, including the progesterone receptor and other nuclear receptors .

Industrial Applications

Chemical Synthesis and Material Science

In addition to its biological applications, this compound is utilized in chemical synthesis as a building block for creating more complex molecules. Its properties make it suitable for incorporation into polymers and coatings, enhancing material performance in various industrial applications .

Mechanism of Action

WAY-607413 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways involved in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

- N-(4-phenoxyphenyl)benzenesulfonamide

- N-(4-methoxyphenyl)benzenesulfonamide

- N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

WAY-607413 is unique due to its specific molecular structure, which allows it to interact with particular enzymes and pathways. This specificity makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

N-(4-phenoxyphenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a nonsteroidal progesterone receptor (PR) antagonist. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂). This compound has been investigated for its potential therapeutic applications, particularly in the fields of gynecology and oncology.

The biological activity of this compound primarily involves its role as a nonsteroidal PR antagonist. The mechanism is thought to involve:

- Binding Affinity : The compound exhibits high binding affinity for the progesterone receptor, which plays crucial roles in various physiological processes, including reproduction and cancer progression .

- Inhibition of PR Activation : By binding to the PR, this compound prevents the receptor from activating target genes associated with tumor growth and other reproductive functions .

Antagonistic Activity

Recent studies have highlighted the compound's antagonistic effects on PR:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 3-trifluoromethyl derivative | 0.17 | Most potent PR antagonist identified |

| 3-chlorobenzenesulfonyl derivative | 0.32 | Lead compound for further modifications |

These values indicate that modifications to the sulfonamide structure can significantly enhance its biological activity.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound derivatives showed significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating moderate to high potency against these cells .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of related sulfonamide derivatives. For instance, compounds were shown to reduce carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .

Pharmacokinetics and Structural Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Computational models have been utilized to predict these parameters, indicating favorable characteristics such as adequate permeability and solubility profiles for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-phenoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-phenoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) improves yields. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR should show characteristic peaks: δ 7.8–7.6 ppm (sulfonamide aromatic protons), δ 7.4–7.2 ppm (phenoxyphenyl protons), and δ 6.9 ppm (N–H proton). C NMR confirms sulfonamide carbonyl at ~135 ppm .

- IR : Strong S=O stretching vibrations at 1160 cm and 1360 cm .

- Mass Spectrometry : Molecular ion peak [M+H] at m/z 340.1 (calculated for CHNOS) .

Q. What crystallographic techniques are employed to determine the molecular structure of benzenesulfonamide derivatives, and how are hydrogen bonding networks analyzed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. Hydrogen bonds (N–H⋯O, O–H⋯O) are quantified via distance (2.8–3.2 Å) and angle (150–170°) parameters. For example, N-(4-hydroxyphenyl)benzenesulfonamide exhibits intermolecular N–H⋯O bonds at 2.91 Å and 158° .

Advanced Research Questions

Q. How do researchers resolve discrepancies in crystallographic data, such as enantiomorph-polarity ambiguities, during structural refinement of sulfonamide compounds?

- Methodological Answer : The Flack parameter (η) and its alternative (x) are used to assess enantiomorph polarity. For nearly centrosymmetric structures, the x parameter is preferred due to reduced false chirality signals. SHELXL integrates these metrics, with convergence criteria set to Δx < 0.1 for robust refinement .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives against specific therapeutic targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., cyclooxygenase-2). Grid boxes centered on active sites (20 Å) and Lamarckian GA algorithms optimize pose predictions .

- QSAR : 2D descriptors (logP, polar surface area) correlate with antimicrobial activity. For derivatives with EC < 10 μM, electron-withdrawing groups (e.g., –CF) enhance potency .

Q. In SAR studies, how does the introduction of electron-withdrawing substituents on the phenyl rings influence the compound's biochemical interactions?

- Methodological Answer : Substituents like –Cl or –CF increase electrophilicity, enhancing binding to hydrophobic enzyme pockets. For example, 4-chloro-N-(4-phenoxyphenyl)benzenesulfonamide shows 2.3-fold higher COX-2 inhibition (IC = 0.8 μM) compared to unsubstituted analogs . Steric effects are minimized by para-substitution, maintaining planarity for π-π stacking .

Q. What methodologies are recommended for analyzing reaction intermediates and by-products during the synthesis of sulfonamide derivatives under microwave-assisted conditions?

- Methodological Answer :

- HPLC-MS : C18 columns (ACN/water gradient) monitor intermediates like N-acetylated precursors (retention time ~8.2 min) .

- In Situ FTIR : Tracks sulfonamide formation via real-time S=O peak intensity changes .

Properties

IUPAC Name |

N-(4-phenoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c20-23(21,18-9-5-2-6-10-18)19-15-11-13-17(14-12-15)22-16-7-3-1-4-8-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMJYOJIIUAOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.